2-bromo-1-(4-methylpyridin-2-yl)ethan-1-one physicochemical properties
2-bromo-1-(4-methylpyridin-2-yl)ethan-1-one physicochemical properties
An In-Depth Technical Guide to 2-bromo-1-(4-methylpyridin-2-yl)ethan-1-one: Physicochemical Properties, Synthesis, and Applications
Introduction and Strategic Overview
2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one (CAS No: 759442-78-9) is a highly functionalized pyridine derivative that serves as a critical and versatile intermediate in modern organic synthesis and medicinal chemistry.[1][2] Its molecular architecture, featuring a 4-methylpyridine core, a ketone, and a reactive α-bromo group, makes it a potent electrophilic building block. This guide provides a comprehensive technical overview of its physicochemical properties, a validated synthetic protocol, spectroscopic characterization, and its strategic applications, particularly for professionals in drug discovery and chemical research.
The strategic importance of this molecule lies in the α-bromoketone moiety. The electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom renders the α-carbon highly susceptible to nucleophilic attack.[3] This predictable reactivity allows for the facile introduction of diverse functional groups and the construction of complex heterocyclic scaffolds, which are prevalent in many pharmacologically active agents.[4][5]
Core Physicochemical and Molecular Properties
While extensive experimental data for this specific compound is not broadly available in public databases, its core identifiers are well-established. Physicochemical properties can be reliably inferred from closely related analogs.
Table 1: Molecular Identifiers for 2-bromo-1-(4-methylpyridin-2-yl)ethan-1-one
| Property | Value | Source |
| CAS Number | 759442-78-9 | [1][2] |
| Molecular Formula | C₈H₈BrNO | [2] |
| Molecular Weight | 214.06 g/mol | [2] |
| IUPAC Name | 2-bromo-1-(4-methylpyridin-2-yl)ethanone | - |
| SMILES | Cc1cc(nc(c1)C(=O)CBr) | - |
Table 2: Predicted and Analogous Physicochemical Properties
| Property | Predicted/Analogous Value | Rationale and Context |
| Physical State | Solid | Similar α-bromo aryl ketones, such as 2-bromo-1-(m-tolyl)ethanone, are solids at room temperature with melting points in the 47-48 °C range. |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, THF, Ethyl Acetate); Insoluble in water. | This is a typical solubility profile for moderately polar organic compounds. The analogous 2-Bromo-1-furan-2-yl-ethanone exhibits this behavior.[3] |
| Storage | Store at 2-8°C, sealed, away from moisture and light. | α-Haloketones can be sensitive to moisture and may be lachrymatory. Refrigerated and sealed storage is standard practice to ensure long-term stability.[6] |
Synthesis and Purification
The most direct and reliable synthesis of 2-bromo-1-(4-methylpyridin-2-yl)ethan-1-one involves the α-bromination of its commercially available precursor, 2-acetyl-4-methylpyridine. The choice of brominating agent and reaction conditions is critical to ensure high yield and minimize the formation of impurities, such as di-brominated byproducts.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis
This protocol is adapted from standard procedures for the α-bromination of aryl ketones.[5][7]
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Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-acetyl-4-methylpyridine (1.0 eq.) in glacial acetic acid (5-10 mL per gram of starting material).
-
Bromination: Cool the solution in an ice bath. Slowly add bromine (1.0-1.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 30°C. The slow addition is crucial to prevent a rapid exotherm and the formation of di-brominated byproducts.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into a beaker containing ice-cold water (10x the volume of acetic acid used). This will precipitate the crude product.
-
Neutralization & Extraction: Slowly neutralize the aqueous solution with a saturated solution of sodium bicarbonate until effervescence ceases. Extract the aqueous layer three times with ethyl acetate.
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Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-bromo-1-(4-methylpyridin-2-yl)ethan-1-one.
Spectroscopic Characterization
Structural confirmation of the synthesized product is achieved through a combination of NMR, IR, and MS techniques. The following data are predicted based on the known effects of the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous information about the carbon-hydrogen framework.
Table 3: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~8.4 | s | H-3 (pyridine) | Proton adjacent to nitrogen and ortho to the acyl group. |
| ~8.2 | d | H-6 (pyridine) | Proton adjacent to nitrogen, showing doublet coupling to H-5. |
| ~7.2 | d | H-5 (pyridine) | Proton ortho to the methyl group, showing doublet coupling to H-6. |
| ~4.8 | s | -CH₂Br | Methylene protons deshielded by both the carbonyl and bromine atom. |
| ~2.5 | s | -CH₃ | Methyl group protons on the pyridine ring. |
Table 4: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~192 | C=O (Ketone) |
| ~153 | C-2 (pyridine) |
| ~150 | C-4 (pyridine) |
| ~148 | C-6 (pyridine) |
| ~125 | C-5 (pyridine) |
| ~122 | C-3 (pyridine) |
| ~35 | -CH₂Br |
| ~21 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
Table 5: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~1710 | C=O Stretch (Aryl Ketone) |
| ~1600, ~1570 | C=C and C=N Stretches (Pyridine Ring) |
| ~1250 | C-N Stretch |
| ~650 | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
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Expected M⁺: 213/215. A key feature will be the presence of two molecular ion peaks of nearly equal intensity (M⁺ and M⁺+2), which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
-
Key Fragment: A prominent fragment corresponding to the loss of the bromoacetyl group (•CH₂Br) or the bromine atom (•Br) is expected.
Chemical Reactivity and Synthetic Utility
The synthetic power of 2-bromo-1-(4-methylpyridin-2-yl)ethan-1-one stems from the high electrophilicity of the α-carbon.
Core Reactivity Diagram
Caption: Nucleophilic substitution at the α-carbon.
Key Synthetic Applications
-
Heterocycle Synthesis: It is an ideal substrate for constructing various heterocyclic rings. A primary example is the Hantzsch thiazole synthesis, where it reacts with thioureas or thioamides to form highly substituted aminothiazole rings, a common scaffold in kinase inhibitors.[5]
-
Formation of C-N, C-S, and C-O Bonds: The compound readily reacts with a wide range of nucleophiles. Amines, thiols, and alcohols can displace the bromide to form α-amino ketones, α-thio ketones, and α-hydroxy/alkoxy ketones, respectively. These products are valuable intermediates for more complex molecular targets.
-
Precursor to Kinase Inhibitors: The pyridine moiety is a well-established pharmacophore capable of forming key hydrogen bonds with protein targets.[5] This compound allows for the elaboration of structures that can fit into the ATP-binding site of various kinases, making it a valuable starting material in the development of targeted cancer therapies.[4]
Safety, Handling, and Storage
As with other α-haloketones, 2-bromo-1-(4-methylpyridin-2-yl)ethan-1-one should be handled with care, assuming it possesses similar hazardous properties.[8][9]
-
Hazards: Expected to be corrosive and a lachrymator. Causes skin irritation or severe burns and serious eye damage.[8][10] May be harmful if swallowed, inhaled, or in contact with skin.[11]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][12]
-
Handling: Avoid creating dust or aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[6]
References
- Vertex AI Search.
- Vertex AI Search. The Role of 2-Bromo-1-(4-morpholinophenyl)ethanone in Modern Drug Discovery. Retrieved April 6, 2026.
- Fisher Scientific.
- AiFChem. 759442-78-9 | 2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one. Retrieved April 6, 2026.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-bromo-1-pyridin-2-yl-ethanone. Retrieved April 6, 2026.
- Sigma-Aldrich. 2-Bromo-1-(m-tolyl)ethanone | 51012-64-7. Retrieved April 6, 2026.
- Thermo Fisher Scientific.
- AK Scientific, Inc. 2-Bromo-4-methylpropiophenone. Retrieved April 6, 2026.
- Benchchem. An In-depth Technical Guide to 2-Bromo-1-furan- 2-yl-ethanone: Chemical Properties, Synthesis, and Applications in Drug Development. Retrieved April 6, 2026.
- Chemical Bull Pvt. Ltd. 2-bromo-1-pyridin-3-yl Ethanone. Retrieved April 6, 2026.
- Appretech Scientific Limited. 2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-on. Retrieved April 6, 2026.
- Benchchem. Application of 1-(3-Bromopyridin-2-yl)ethanone in Medicinal Chemistry: Application Notes and Protocols. Retrieved April 6, 2026.
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PubMed Central (PMC). 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved April 6, 2026, from [Link]
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